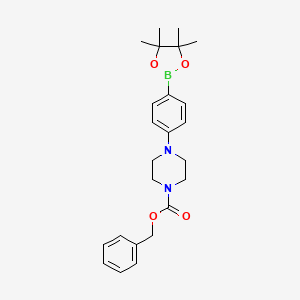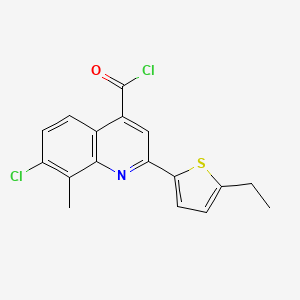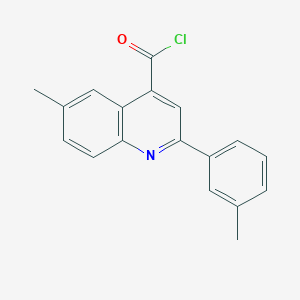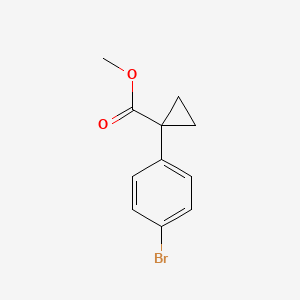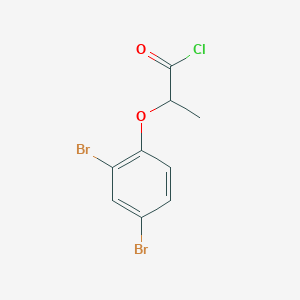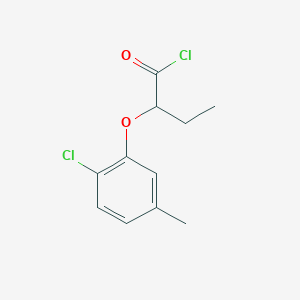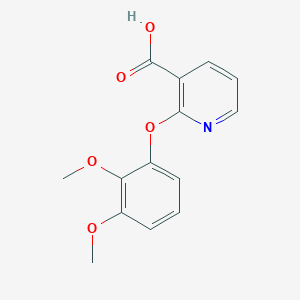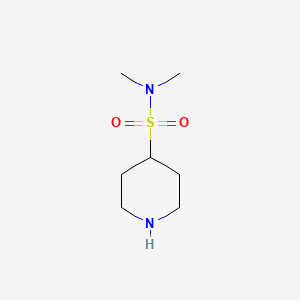![molecular formula C14H19NO4 B1452798 Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate CAS No. 1212061-14-7](/img/structure/B1452798.png)
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate
Übersicht
Beschreibung
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate, also known as E3CP, is an ester derived from the reaction of ethyl 3-hydroxypropanoate and 4-amino-benzeneethanoyl chloride. It has a variety of uses in the scientific and medical fields, from synthesis to research applications.
Wissenschaftliche Forschungsanwendungen
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives, which may be structurally similar to your compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activities .
- Results : The results vary depending on the specific derivative and the biological activity being tested. For example, certain derivatives have shown inhibitory activity against influenza A .
-
Anti-Gastric Cancer Activity of Certain Compounds
- Application : Certain compounds have been tested for their anti-gastric cancer activity .
- Methods : The MTT assay, a colorimetric assay for assessing cell metabolic activity, is often used to test the cytotoxicity of these compounds against cancer cells .
- Results : The results would depend on the specific compound and the type of cancer cells used in the study .
-
Antimicrobial Activity of Thiophene Derivatives
- Application : Thiophene derivatives, which may be structurally similar to your compound, have been tested for their antimicrobial activity .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro for their antimicrobial activities .
- Results : The results would depend on the specific derivative and the type of microorganism being tested .
-
Thiazoles with Diverse Biological Activities
- Application : Thiazoles, which may be structurally similar to your compound, have been found to possess diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activities .
- Results : The results vary depending on the specific derivative and the biological activity being tested .
-
Anti-HIV Activity of Indole Derivatives
- Application : Certain indole derivatives have shown anti-HIV activity .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro for their anti-HIV activities .
- Results : The results would depend on the specific derivative and the type of HIV strain used in the study .
-
Preparation of Benzimidazole Derivatives
- Application : The preparation of benzimidazole derivatives, which may be structurally similar to your compound, is an important process in organic chemistry .
- Methods : These compounds are typically synthesized in a laboratory setting using various organic synthesis techniques .
- Results : The results would depend on the specific derivative and the synthesis method used .
-
Synthesis of Benzimidazole Derivatives
- Application : The preparation of benzimidazole derivatives, which may be structurally similar to your compound, is an important process in organic chemistry .
- Methods : These compounds are typically synthesized in a laboratory setting using various organic synthesis techniques .
- Results : The results would depend on the specific derivative and the synthesis method used .
-
Anti-HIV Activity of Indole Derivatives
- Application : Certain indole derivatives have shown anti-HIV activity .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro for their anti-HIV activities .
- Results : The results would depend on the specific derivative and the type of HIV strain used in the study .
-
Biological Activities of Thiazoles
- Application : Thiazoles, which may be structurally similar to your compound, have been found to possess diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activities .
- Results : The results vary depending on the specific derivative and the biological activity being tested .
Eigenschaften
IUPAC Name |
ethyl 3-[4-(ethoxycarbonylamino)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)10-7-11-5-8-12(9-6-11)15-14(17)19-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPARTXAECEKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




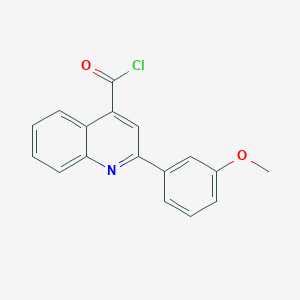

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)
